Tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a piperazine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-fluoroaniline with tert-butyl piperazine-1-carboxylate. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties and enhances its biological activity. This makes it a valuable compound for various applications in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C15H21FN2O2 |
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Molecular Weight |
280.34 g/mol |
IUPAC Name |
tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 |
InChI Key |
LTMRWHLACNGEAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2F |
Origin of Product |
United States |
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